molecular formula C20H34O2 B1670758 Dihomo-gamma-linolenic acid CAS No. 1783-84-2

Dihomo-gamma-linolenic acid

Cat. No. B1670758
CAS RN: 1783-84-2
M. Wt: 306.5 g/mol
InChI Key: HOBAELRKJCKHQD-QNEBEIHSSA-N
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Description

Dihomo-gamma-linolenic acid (DGLA) is a 20-carbon ω−6 fatty acid . It is a carboxylic acid with a 20-carbon chain and three cis double bonds; the first double bond is located at the sixth carbon from the omega end . DGLA is the elongation product of γ-linolenic acid (GLA; 18:3, ω−6) .


Synthesis Analysis

DGLA is made in the body by the elongation of GLA, by an efficient enzyme which does not appear to suffer any form of (dietary) inhibition . DGLA can be produced by cultured fungi or be obtained via endogenous conversion from γ-linolenic acid (GLA)-rich vegetable oils .


Molecular Structure Analysis

The molecular formula of DGLA is C20H34O2 . It is comprised of 20 carbon atoms and three double bonds .


Chemical Reactions Analysis

DGLA is a significant molecule differentiating healthy and inflamed tissues. Its position at a pivotal point of metabolic pathways leading to anti-inflammatory derivatives or via arachidonic acid (ARA) to pro-inflammatory lipid mediators makes this n-6 polyunsaturated fatty acid (PUFA) an intriguing research subject .


Physical And Chemical Properties Analysis

DGLA is a polyunsaturated fatty acid (PUFA) that is usually present in low proportions in mammals .

Scientific Research Applications

Inflammatory Processes and Metabolic Impacts

DGLA's conversion from gamma-linolenic acid (GLA) and its role in the production of anti-inflammatory metabolites are critical in understanding its application in addressing inflammatory diseases. Studies have shown that GLA supplementation can attenuate inflammatory responses. However, the effectiveness is significantly influenced by metabolic and genetic factors affecting DGLA conversion and the balance between DGLA-derived anti-inflammatory and arachidonic acid-derived pro-inflammatory metabolites (Sergeant, Rahbar, & Chilton, 2016).

Atopic Dermatitis and Atherosclerosis

The application of DGLA in treating atopic dermatitis and atherosclerosis has been explored through its anti-inflammatory properties. Administration of DGLA has been beneficial in these conditions, potentially through the production of series-1 prostaglandins, which are known for their anti-inflammatory effects (Kakutani, Kawashima, Tanaka, Shiraishi-Tateishi, & Kiso, 2010).

Cancer and Anti-proliferative Diseases

The diverse biological activities of polyunsaturated fatty acids, including DGLA, have sparked interest in their potential anti-proliferative properties, particularly concerning cancers. DGLA can interfere with cellular lipid metabolism and eicosanoid biosynthesis, leading to the production of compounds with both anti-inflammatory and anti-proliferative properties. This has highlighted the antitumor potential benefits of DGLA, although the mechanisms behind its effects remain to be fully elucidated (Wang, Lin, & Gu, 2012).

Cardiovascular Health

Research on DGLA's impact on cardiovascular health has demonstrated its potential in preventing atherosclerosis. For example, dietary supplementation with DGLA has been shown to suppress aortic smooth muscle cell proliferation and modify atherosclerotic lesions in experimental models, suggesting a protective role against the development of atherosclerotic cardiovascular diseases (Fan, Ramos, & Chapkin, 2001).

properties

IUPAC Name

(8Z,11Z,14Z)-icosa-8,11,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBAELRKJCKHQD-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00912351
Record name (8Z,11Z,14Z)-8,11,14-Eicosatrienoic acid
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Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Dihomo-gamma-linolenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

DHLA (or DGLA) is a precursor in the synthesis of prostaglandin E1 (PGE1) as well as the series-3 prostaglandins. It also serves as a precursor in the synthesis of eicosapentaenoic acid (EPA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-thrombogenic, anti-inflammatory and anti-atherogenic properties. PGE1 inhibits platelet aggregation and has a vasodilation action. DHLA has also been shown to reduce the production/activity of tumor necrosis factor alpha.
Record name Dihomo-gamma-linolenic acid
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Product Name

Dihomo-gamma-linolenic acid

CAS RN

1783-84-2
Record name Dihomo-γ-linolenic acid
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Record name gamma-Homolinolenic acid
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Record name Dihomo-gamma-linolenic acid
Source DrugBank
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Record name (8Z,11Z,14Z)-8,11,14-Eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z,Z,Z)-icosatri-8,11,14-enoic acid
Source European Chemicals Agency (ECHA)
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Record name DALEUTON
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Record name Dihomo-gamma-linolenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,590
Citations
PB Kernoff, AL Willis, KJ Stone, JA Davies, GP McNicol - Br Med J, 1977 - bmj.com
The effects of orally ingested dihomo-gamma-linolenic acid (DHLA), the natural biosynthetic precursor of prostaglandin E1 (PGE1), were assessed in human volunteers. Single doses of …
Number of citations: 211 www.bmj.com
S Ouchi, T Miyazaki, K Shimada, Y Sugita… - Lipids in Health and …, 2017 - Springer
… We defined cut-offs as the median levels of polyunsaturated fatty acids [dihomo-gamma-linolenic acid (DGLA), 28.5 μg/ml; arachidonic acid (AA), 162.0 μg/ml; eicosapentaenoic acid (…
Number of citations: 21 link.springer.com
T Okamura, H Nakajima, Y Hashimoto, S Majima… - Endocrine …, 2021 - jstage.jst.go.jp
… Gamma-linolenic acid (GLA) and dihomo-gamma-linolenic acid (DGLA) have been shown to induce T-regulatory cell activity and reduce the production of proinflammatory interleukin-1 …
Number of citations: 8 www.jstage.jst.go.jp
DWT Nilsen, PL Myhre, A Kalstad, EB Schmidt… - Nutrients, 2021 - mdpi.com
… As shown in Figure 1, LA (18:2n-6) can be desaturated to gamma-linolenic acid (GLA; 18:3n-6), which in turn is elongated into dihomo-gamma-linolenic acid (DGLA; 20:3n-6), from …
Number of citations: 10 www.mdpi.com
S Sergeant, E Rahbar, FH Chilton - European journal of pharmacology, 2016 - Elsevier
Gamma-linolenic acid (GLA, 18:3n-6) is an omega-6 (n-6), 18 carbon (18C-) polyunsaturated fatty acid (PUFA) found in human milk and several botanical seed oils and is typically …
Number of citations: 251 www.sciencedirect.com
DWT Nilsen, H Aarsetoey, V Pönitz… - International Journal of …, 2017 - Elsevier
… membranes [linoleic acid (LA), dihomo-gamma linolenic acid (DGLA) and arachidonic acid (AA… :3n-6) which in turn is elongated into dihomo-gamma-linolenic acid (DGLA; 20:3n-6), from …
Number of citations: 11 www.sciencedirect.com
B Costall, ME Kelly, RJ Naylor - British journal of pharmacology, 1984 - ncbi.nlm.nih.gov
The antidyskinetic action of dihomo-gamma-linolenic acid (DHLA) was assessed against dyskinesias induced in the guinea-pig by dopamine injected into the striatum (200 micrograms …
Number of citations: 26 www.ncbi.nlm.nih.gov
K Yamashita, M Higa, R Kunishita, K Kanazawa… - Diabetology …, 2015 - Springer
… We examined the correlation between blood levels of dihomo-gamma-linolenic acid (DGLA), which belongs to the n-6 polyunsaturated fatty acids (PUFAs), and obesity in type 2 diabetic …
Number of citations: 5 link.springer.com
JC Aristizabal, LI González-Zapata… - Nutrients, 2018 - mdpi.com
Increased plasma free fatty acids (FFAs) are associated with cardiometabolic risk factors in adults with abdominal obesity (AO). However, this association remains controversial in …
Number of citations: 24 www.mdpi.com
D Navarro-Herrera, P Aranaz, L Eder-Azanza… - Food & function, 2018 - pubs.rsc.org
… These three FAs are sequential metabolites especially in omega-6 PUFA synthesis pathway and the effects seem to be primarily due to dihomo-gamma-linolenic acid, and independent …
Number of citations: 21 pubs.rsc.org

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